4-(4-Methylpiperidin-1-yl)aniline
CAS No.: 342013-25-6
Cat. No.: VC3835410
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 342013-25-6 |
|---|---|
| Molecular Formula | C12H18N2 |
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | 4-(4-methylpiperidin-1-yl)aniline |
| Standard InChI | InChI=1S/C12H18N2/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h2-5,10H,6-9,13H2,1H3 |
| Standard InChI Key | UZQJQJNKYMSTCP-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C2=CC=C(C=C2)N |
| Canonical SMILES | CC1CCN(CC1)C2=CC=C(C=C2)N |
Introduction
4-(4-Methylpiperidin-1-yl)aniline is an organic compound with the molecular formula C12H18N2. It is characterized by a piperidine ring attached to an aniline group, which confers unique chemical and biological properties. This compound is of interest in pharmaceutical chemistry due to its potential applications in drug design and synthesis.
Synthesis Methods
The synthesis of 4-(4-Methylpiperidin-1-yl)aniline typically involves the reaction of 4-methylpiperidine with aniline derivatives. This process can be optimized using different solvents and catalysts to improve yield and purity. Industrial-scale production often employs continuous flow reactors and advanced purification techniques like chromatography or recrystallization.
Biological Activity and Applications
4-(4-Methylpiperidin-1-yl)aniline exhibits biological activity due to its interaction with enzymes and receptors. Its structure allows it to mimic natural ligands, potentially modulating biological pathways. This makes it a candidate for therapeutic applications, particularly in the development of new drugs.
Related Compounds and Comparisons
Several compounds share structural similarities with 4-(4-Methylpiperidin-1-yl)aniline, differing mainly in their substituents or ring structures. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline | Methoxy group at the second position | Different binding affinities |
| 3-Chloro-4-(4-methylpiperidin-1-yl)aniline | Chloro group at the third position | Altered reactivity and biological interactions |
| 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline | Sulfonyl group attached to the piperidine ring | Different pharmacokinetic properties |
These variations in structure contribute to distinct chemical and biological properties, making each compound valuable in different research and industrial contexts.
Research Findings and Potential Therapeutic Uses
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